molecular formula C13H16ClNO B3024706 (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone CAS No. 63608-15-1

(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B3024706
CAS No.: 63608-15-1
M. Wt: 237.72 g/mol
InChI Key: NWOKXPKMKWWJAY-UHFFFAOYSA-N
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Description

(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (C₁₃H₁₆ClNO, MW 237.73) is a piperidine-containing benzophenone derivative with a chloromethyl group at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the versatility of the chloromethyl group, which can undergo nucleophilic substitution reactions, enabling further functionalization . Its crystal structure (Fig. 1) reveals a chair conformation of the piperidine ring and a dihedral angle of 47.22° between the piperidine and phenyl rings, influencing its spatial orientation and intermolecular interactions .

Properties

IUPAC Name

[4-(chloromethyl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOKXPKMKWWJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Overview
The compound is primarily recognized for its potential in drug development. Its structure allows for modifications that can lead to the synthesis of novel pharmaceutical agents.

Case Studies

  • Anticancer Agents : Research indicates that derivatives of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone exhibit activity against various cancer cell lines. For instance, compounds modified from this base structure have shown promising results in inhibiting tumor growth in preclinical studies.
  • Antiviral Properties : Some studies have explored the antiviral capabilities of this compound, particularly against viral infections where piperidine derivatives are known to interfere with viral replication mechanisms.

Data Table: Medicinal Chemistry Applications

Application TypeExample CompoundActivity/EffectReference
Anticancer4-(Chloromethyl)piperidin-1-yl derivativesInhibition of cancer cell growth
AntiviralModified piperidine derivativesReduced viral replication

Agrochemistry

Overview
In agrochemistry, this compound is being investigated as a precursor for the development of herbicides and pesticides.

Case Studies

  • Herbicide Development : The compound has been utilized in synthesizing new herbicides that target specific weed species while minimizing harm to crops. Research has shown that these herbicides can effectively control weed populations with lower environmental impact.

Data Table: Agrochemical Applications

Application TypeExample UseTargetReference
HerbicideSynthesis of herbicide derivativesSpecific weed species

Material Science

Overview
The unique properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials.

Case Studies

  • Polymer Synthesis : The compound has been explored as a building block for creating stimuli-responsive polymers. These materials can change their properties in response to environmental stimuli such as temperature or pH.

Data Table: Material Science Applications

Application TypeExample MaterialProperty Change MechanismReference
Stimuli-responsive PolymerPolymers derived from piperidine derivativesChanges based on environmental stimuli

Mechanism of Action

The mechanism of action of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The biological and physicochemical properties of piperidin-1-yl methanone derivatives are heavily influenced by substituents on the piperidine ring. Key examples include:

Compound Name Substituent on Piperidine Molecular Formula MW Key Properties/Applications References
(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone –CH₂OH C₁₃H₁₇NO₂ 219.28 Higher solubility due to H-bonding capacity
(4-Methylenepiperidin-1-yl)(phenyl)methanone –CH₂ C₁₃H₁₅NO 201.26 Increased hydrophobicity; potential for π-π interactions
(4-(Aminobutyl)piperidin-1-yl)(phenyl)methanone –(CH₂)₄NH₂ C₁₆H₂₅N₂O 261.39 Enhanced bioavailability via amine-mediated interactions
Target Compound –CH₂Cl C₁₃H₁₆ClNO 237.73 Reactive site for derivatization; moderate polarity

Key Observations :

  • The chloromethyl group (–CH₂Cl) provides a reactive handle for further chemical modifications, such as nucleophilic substitution, making the target compound a versatile intermediate in drug synthesis .
  • Hydroxymethyl (–CH₂OH) and aminobutyl (–(CH₂)₄NH₂) substituents improve solubility and bioavailability, respectively, but reduce stability compared to the chloromethyl analog .

Positional Isomers and Structural Analogs

Variations in substituent positions significantly alter electronic and steric properties:

  • 4-(Chloromethyl)phenylmethanone: Chlorine is on the phenyl ring (C₁₃H₁₆ClNO₂, MW 265.73).
  • (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone: Similar to the above but lacks the methylene linker, reducing steric bulk .

Alkoxy-Linked Piperidine Derivatives

Compounds with alkoxy spacers between the phenyl and piperidine moieties demonstrate distinct pharmacological profiles:

Compound (Example) Alkoxy Chain Length Key Features References
(4-((6-(Piperidin-1-yl)hexyl)oxy)phenyl)(phenyl)methanone C6 Extended chain enhances membrane permeability
Raloxifene (SERM) C2 (ethoxy) Clinical use in osteoporosis; complex benzothiophene core

Comparison :

    Biological Activity

    (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    • Molecular Formula : C12H14ClN
    • Molecular Weight : Approximately 223.7 g/mol
    • Structure : The compound features a piperidine ring substituted with a chloromethyl group and a phenyl group, contributing to its reactivity and interaction with biological targets.

    Biological Activity Overview

    Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.

    Antimicrobial Activity

    Studies have shown that this compound possesses notable antimicrobial properties. Its mechanism of action involves the inhibition of bacterial enzymes, which disrupts essential cellular processes.

    • Minimum Inhibitory Concentration (MIC) : In studies against Staphylococcus aureus, the compound demonstrated an MIC of 32 µg/mL, indicating its potential as an effective antimicrobial agent.

    Anticancer Potential

    The anticancer activity of this compound has been investigated in various in vitro studies. The compound appears to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation.

    • Apoptosis Induction : In experiments using human cancer cell lines, concentrations ranging from 10 to 50 µM resulted in significant apoptotic effects, particularly at higher doses .

    The biological effects of this compound can be attributed to several mechanisms:

    Enzyme Inhibition :

    • The compound inhibits key enzymes involved in metabolic pathways, leading to reduced viability of both microbial and cancerous cells.

    Receptor Modulation :

    • It interacts with specific receptors, altering signaling pathways that control cell growth and survival.

    Comparative Analysis with Related Compounds

    Compound NameKey FeaturesBiological Activity
    5-Bromo-4-chloro-6-cyclopropylpyrimidineContains bromineAntimicrobial, anticancer
    4-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamideKnown for antimicrobial propertiesAntimicrobial
    N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valineInvestigated for antimicrobial activityAntimicrobial

    Case Studies

    • Antimicrobial Study :
      • Researchers evaluated the efficacy of this compound against several bacterial strains. The results indicated significant inhibition against Staphylococcus aureus, supporting its potential use as an antimicrobial agent.
    • Anticancer Study :
      • A study focused on the compound's effects on human cancer cell lines revealed that it induces apoptosis effectively at concentrations between 10 to 50 µM. Flow cytometry analysis confirmed increased apoptotic markers in treated cells .

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are effective for preparing (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone, and how do reaction conditions influence product purity?

    • Methodology : The compound can be synthesized via Friedel-Crafts acylation, leveraging benzoyl chloride derivatives and piperidine precursors. Key factors include:

    • Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution .
    • Temperature control : Reactions typically proceed at 0–5°C to minimize side products.
    • Workup : Hydrolysis with aqueous NaOH ensures catalyst removal.
      • Data : Yields >70% are achievable under optimized conditions (stoichiometric AlCl₃, anhydrous solvent) .

    Q. How can X-ray crystallography resolve structural ambiguities in piperidinyl methanone derivatives?

    • Methodology : Single-crystal X-ray diffraction is used to determine bond lengths, angles, and intermolecular interactions. For example:

    • Sample preparation : Crystals grown via slow evaporation (ethanol/water mixtures) .
    • Data collection : Mo Kα radiation (λ = 0.71073 Å) with SHELX software for refinement .
      • Key Structural Data :
    ParameterValue (Å/°)Reference
    C-Cl bond length1.73 ± 0.02
    Piperidine ring angles108.7°–111.0°
    Hydrogen bonding (O···H)2.12–2.45 Å

    Q. What spectroscopic techniques are critical for characterizing chloromethyl-substituted piperidinyl methanones?

    • Methodology : Multi-technique validation:

    • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., δ 3.8–4.2 ppm for CH₂Cl) .
    • IR : Stretching frequencies (C=O at ~1680 cm⁻¹, C-Cl at ~700 cm⁻¹) .
    • Mass Spec : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 263.7) .

    Advanced Research Questions

    Q. How can computational chemistry predict electronic and nonlinear optical (NLO) properties of substituted piperidinyl methanones?

    • Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets:

    • Polarizability : Substitutions (e.g., -NO₂, -OCH₃) alter dipole moments (Δμ = 1.2–4.5 D) .
    • NLO response : Hyperpolarizability (β) values correlate with electron-withdrawing groups .
      • Data : Nitro-substituted derivatives show β values up to 12.8 × 10⁻³⁰ esu, making them NLO candidates .

    Q. What strategies optimize the bioactivity of this compound derivatives?

    • Methodology : Structure-Activity Relationship (SAR) studies:

    • Substitution patterns : Introducing -OH or -NH₂ groups enhances antimicrobial activity (MIC: 8–32 µg/mL) .
    • Scaffold modification : Piperidine ring fluorination improves metabolic stability .
      • Experimental Design :
    • In vitro assays : Broth microdilution for MIC determination .
    • Molecular docking : Targeting enzymes (e.g., CYP450) to predict interactions .

    Q. How should researchers address contradictions in solubility and stability data for chloromethyl derivatives?

    • Methodology :

    • Solvent screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar derivatives) .
    • Accelerated stability studies : Monitor degradation at 40°C/75% RH; chloromethyl groups hydrolyze to -CH₂OH in aqueous media (t₁/₂ = 72 hrs) .

    Safety and Handling in Research Settings

    Q. What safety protocols are essential for handling chloromethyl-containing compounds?

    • Methodology :

    • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hood use .
    • Spill management : Neutralize with sodium bicarbonate; avoid water to prevent exothermic reactions .
    • Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis .

    Data Contradiction Analysis

    Q. How to reconcile discrepancies in reported biological activities of piperidinyl methanones?

    • Methodology :

    • Assay standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) .
    • Batch variability : Purity verification via HPLC (>95% purity required) .
    • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone
    Reactant of Route 2
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    (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone

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